REACTION_CXSMILES
|
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.ClC[CH2:21][N:22]([CH2:30][C:31]1[N:32]([CH2:36]OCC[Si](C)(C)C)[CH:33]=[CH:34][N:35]=1)[C:23](=[O:29])[O:24][C:25]([CH3:28])([CH3:27])[CH3:26]>O1CCCC1>[N:35]1[CH:34]=[CH:33][N:32]2[CH2:36][CH2:21][N:22]([C:23]([O:24][C:25]([CH3:26])([CH3:27])[CH3:28])=[O:29])[CH2:30][C:31]=12 |f:0.1|
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Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
1,1-dimethylethyl N-(2-chloroethyl)-N-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-ylmethyl)carbamate
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Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
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ClCCN(C(OC(C)(C)C)=O)CC=1N(C=CN1)COCC[Si](C)(C)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
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1.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with CH2Cl2/MeOH (97:3)
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1CN(CC2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 505 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |